molecular formula C20H19ClN4O4S B2800322 3-(5-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide CAS No. 1396843-42-7

3-(5-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide

Cat. No. B2800322
CAS RN: 1396843-42-7
M. Wt: 446.91
InChI Key: CIOICZLHZCZNDU-UHFFFAOYSA-N
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Description

The compound “3-(5-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide” is mentioned in a patent application by Array BioPharma Inc. This patent application is related to HER2 mutation inhibitors . The compound is part of a class of pyrimido [5,4-d]pyrimidine compounds that act as HER2 inhibitors . HER2, also known as ErbB2, is a receptor tyrosine kinase that belongs to a family of four kinases (EGFR, ErbB2, ErbB3, and ErbB4). The role of HER2 amplification in oncology is well known, particularly in breast, gastric, lung, and colon cancers .

Scientific Research Applications

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

Prosecretory Therapy for Constipation and Dry Eye Disorders

Inhibition of Phosphodiesterase 4 (PDE4)

Treatment of Secretory Diarrheas

Polycystic Kidney Disease (PKD)

Other PDE4-Related Indications

Future Directions

The patent application suggests that this compound and its pharmaceutically acceptable salts could be used in pharmaceutical compositions for the treatment of abnormal cell growth, including cancer . This indicates that the compound could have potential future applications in cancer treatment, particularly in cancers where HER2 amplification is a factor .

properties

IUPAC Name

3-[5-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c1-12-16(21)7-4-8-17(12)30(27,28)25-10-15(11-25)20-23-18(24-29-20)13-5-3-6-14(9-13)19(26)22-2/h3-9,15H,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOICZLHZCZNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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